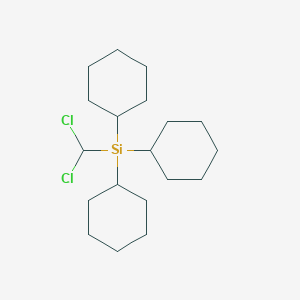

Tricyclohexyl(dichloromethyl)silane

Description

Tricyclohexyl(dichloromethyl)silane is an organosilicon compound with the formula $ \text{C}{19}\text{H}{32}\text{Cl}_2\text{Si} $, featuring three cyclohexyl groups and a dichloromethyl group bonded to a central silicon atom. This structure combines the steric bulk of cyclohexyl substituents with the reactivity of chlorine atoms, making it a versatile intermediate in organic synthesis and materials science. Its applications include surface modification, corrosion resistance coatings, and crosslinking agents in polymer composites . The dichloromethyl group enhances electrophilicity, enabling reactions with nucleophiles, while the cyclohexyl groups provide hydrophobicity and thermal stability .

Properties

CAS No. |

61209-14-1 |

|---|---|

Molecular Formula |

C19H34Cl2Si |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

tricyclohexyl(dichloromethyl)silane |

InChI |

InChI=1S/C19H34Cl2Si/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-19H,1-15H2 |

InChI Key |

DHVIHWYZZGGWPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[Si](C2CCCCC2)(C3CCCCC3)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclohexyl(dichloromethyl)silane can be synthesized through the reaction of tricyclohexylsilane with dichloromethylsilane under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the efficient production of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Tricyclohexyl(dichloromethyl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

Substitution: The chlorine atoms in the dichloromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are chosen based on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield silanols, while reduction can produce tricyclohexyl(methyl)silane. Substitution reactions can lead to a variety of functionalized silanes.

Scientific Research Applications

Tricyclohexyl(dichloromethyl)silane has several scientific

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tricyclohexyl(dichloromethyl)silane with structurally related silanes, highlighting key differences in properties and applications:

Reactivity and Stability

- This compound : The bulky cyclohexyl groups reduce hydrolysis rates compared to smaller silanes like Cyclohexyltrichlorosilane. However, the dichloromethyl group retains reactivity for nucleophilic substitution, enabling controlled functionalization .

- Cyclohexyltrichlorosilane: Highly reactive due to three Cl atoms, forming silanol (Si-OH) upon hydrolysis, which bonds strongly to surfaces. Used extensively in glass fiber coatings .

- Trichloro(chloromethyl)silane : Extreme reactivity limits shelf life but makes it valuable for synthesizing chlorinated silicones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.